H2N-Peg14-OH
Description
Contextualization of Poly(ethylene glycol) (PEG) in Biomedical and Materials Science Research
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer that has become a cornerstone in biomedical and materials science research due to its unique combination of properties. universci.comresearchgate.net Renowned for its excellent biocompatibility, water solubility, and low toxicity, PEG is widely utilized in a vast array of applications. universci.comekb.eg In the biomedical field, PEG-based materials are pivotal in drug delivery systems, tissue engineering, and wound healing. universci.comresearchgate.net The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, reducing their immunogenicity and increasing their circulation time in the bloodstream. ekb.egcolab.ws
In materials science, PEG's versatility allows it to be incorporated into various materials to impart desirable characteristics. researchgate.net Its hydrophilicity and flexibility can be transferred to conjugates, creating new materials with enhanced properties. nih.gov For instance, PEG is used to create hydrogels with high water absorption, making them suitable for controlled drug release and as scaffolds in tissue engineering. universci.comnih.gov Furthermore, PEG is used to coat surfaces of biomedical devices and nanoparticles to improve biocompatibility and prevent recognition by the immune system. ekb.egnih.gov The ability to modify the end groups of the PEG chain with various functional groups further expands its utility in creating advanced materials for specialized applications. nih.gov
Significance of Precisely Defined PEG Linkers with Heterobifunctional End Groups (Amine and Hydroxyl)
Heterobifunctional PEGs are derivatives that possess two different reactive functional groups at the ends of the polymer chain, commonly structured as X-PEG-Y. cd-bioparticles.netjenkemusa.com These linkers are of particular importance in academic research as they serve as crosslinkers or spacers, enabling the connection of two distinct chemical or biological entities. cd-bioparticles.netjenkemusa.com The PEG moiety itself confers water solubility, flexibility, and biocompatibility to the resulting conjugate. jenkemusa.com
The presence of distinct terminal groups, such as an amine (-NH2) and a hydroxyl (-OH), allows for selective and sequential chemical modifications. sinopeg.com The amine group is nucleophilic and readily participates in reactions like amidation with molecules containing carboxylic acid groups or other electrophilic groups to form stable covalent bonds. sinopeg.com Simultaneously, the hydroxyl group is a polar group that can form hydrogen bonds and provides a site for a different set of chemical reactions or remains unmodified to influence the molecule's hydrophilicity. sinopeg.comaxispharm.com This orthogonal reactivity is crucial in the precise design and synthesis of complex molecular architectures, such as antibody-drug conjugates (ADCs), where specific and controlled conjugation is paramount for efficacy. cd-bioparticles.netjenkemusa.com
Overview of H2N-Peg14-OH as a Specific Heterobifunctional Poly(ethylene glycol) Oligomer in Research Design
This compound is a specific, monodisperse poly(ethylene glycol) oligomer that exemplifies the class of heterobifunctional linkers. It consists of a precisely defined chain of 14 ethylene (B1197577) glycol units, terminated by a primary amine group (-NH2) at one end and a hydroxyl group (-OH) at the other. This precise length and defined end-group functionality make it a valuable tool in research applications that demand high purity and structural homogeneity, avoiding the complexities associated with polydisperse PEG mixtures.
The dual functionality of this compound allows it to be used as a linker to connect different molecules or to functionalize surfaces in a controlled manner. sinopeg.com Its defined structure ensures reproducibility in experimental setups, a critical factor in developing therapeutics and diagnostic agents. The amine group provides a reactive handle for conjugation to biomolecules or surfaces, while the terminal hydroxyl group can be used for further modification or to enhance the water solubility of the final construct. sinopeg.comaxispharm.com
Below are the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 34214-89-6 purepeg.comsigmaaldrich.com |
| Molecular Formula | C28H59NO14 purepeg.comsigmaaldrich.com |
| Molecular Weight | 633.76 g/mol purepeg.com |
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound and similar heterobifunctional PEGs is significant, particularly in fields requiring precise molecular engineering. These linkers are widely used in scientific research due to their favorable properties of water solubility and biocompatibility. sinopeg.com They can function as crosslinking agents or reactants in a variety of chemical reactions. sinopeg.com
Research involving this compound and its counterparts spans several domains. In drug delivery, these linkers are employed to construct sophisticated systems like antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to a targeting antibody, enhancing delivery to specific cells. cd-bioparticles.netjenkemusa.com They are also used in bioconjugation to link peptides, proteins, or other biomolecules to surfaces or nanoparticles, which is fundamental for creating diagnostic tools and biosensors. sinopeg.compurepeg.com In materials science, they are used to functionalize surfaces, creating materials with tailored properties for applications such as antifouling coatings on medical implants. purepeg.com The use of a well-defined oligomer like this compound is critical for achieving the reproducibility and precise control necessary for advancing these research frontiers.
The table below summarizes key research applications for amine and hydroxyl-terminated heterobifunctional PEGs.
| Application Area | Description |
| Drug Delivery | Used as linkers in targeted drug delivery systems, such as ADCs, to improve solubility and pharmacokinetics. cd-bioparticles.netpurepeg.com |
| Bioconjugation | Enables the stable linking of biomolecules (e.g., proteins, peptides) to other molecules or surfaces for research and diagnostic purposes. sinopeg.compurepeg.com |
| Nanomedicine | Functionalizes the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities. nih.govpurepeg.com |
| Materials Science | Modifies surfaces to create biocompatible or antifouling coatings and is used in the synthesis of specialized hydrogels. researchgate.netpurepeg.com |
| Diagnostic Tools | Serves as a component in the construction of diagnostic assays and biosensors by linking recognition elements to signaling moieties or surfaces. purepeg.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59NO14/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXUUXKLNRRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis Methodologies for H2n Peg14 Oh and Its Derivatives
General Principles of Monodisperse PEG Synthesis
The foundation of producing H2N-Peg14-OH lies in the ability to construct a PEG chain with exactly fourteen ethylene (B1197577) glycol repeats. This is accomplished through iterative methods that add defined PEG segments in a cycle of reactions.
Stepwise elongation is the core strategy for building a PEG chain of a defined length. These methods rely on the sequential addition of monomer or oligomer units to a growing chain. Each cycle of addition must be high-yielding to ensure the final product is predominantly of the target length.
Key strategies include:
Iterative Coupling: This is the most common approach, where a PEG monomer, protected at one end and activated at the other, is repeatedly coupled to a growing chain. researchgate.net After each coupling step, the protecting group is removed, providing a new site for the next monomer to attach. This cycle is repeated until the desired chain length (e.g., 14 PEG units) is achieved.
Convergent Synthesis (Chain Doubling): This strategy involves synthesizing smaller PEG fragments and then coupling them together. For example, two PEG7 units could be synthesized and then joined to create a PEG14 chain. This can reduce the total number of reaction cycles compared to a linear, one-monomer-at-a-time approach. google.com
One-Pot Approaches: Recent advancements have focused on streamlining the iterative process. A "one-pot" method allows for both the deprotection and coupling steps to occur in the same reaction vessel without intermediate purification. nih.govbeilstein-journals.orgd-nb.infonsf.gov This significantly improves efficiency and reduces solvent waste, making the synthesis of monodisperse PEGs more scalable and cost-effective. nih.govd-nb.info For instance, a bidirectional iterative coupling route using the same monomer in each cycle simplifies the process. nih.gov
Protecting groups are essential for directed, stepwise synthesis, as they prevent uncontrolled polymerization. google.com One end of the PEG monomer is "capped" with a protecting group, while the other end is activated for coupling (e.g., as a tosylate or mesylate). The choice of protecting group dictates the reaction conditions for the deprotection step.
Commonly used protecting groups in PEG synthesis include:
Acid-Labile Groups: The dimethoxytrityl (DMTr) group is a classic example. nih.govd-nb.info It is removed under acidic conditions. A typical elongation cycle using a DMTr group involves three steps in two separate reaction vessels: (1) acidic deprotection, (2) purification of the deprotected intermediate, and (3) coupling under basic conditions. nih.govbeilstein-journals.org
Base-Labile Groups: Groups like the phenethyl group offer a more streamlined approach. d-nb.inforesearchgate.net They can be removed under basic conditions. This allows for the deprotection and the subsequent Williamson ether formation (coupling) to occur in a single pot, as both steps use basic reagents. nih.govbeilstein-journals.orgd-nb.info This two-step, one-pot cycle is more efficient than the traditional three-step, two-pot method required for acid-labile groups. nih.govnsf.gov
Other Groups: Benzyl and silyl (B83357) groups have also been utilized in PEG synthesis, though they often require a two-pot process similar to DMTr. nih.govd-nb.info
Functionalization Strategies for Amine Termini
Once the HO-PEG14-OH backbone is synthesized, the final stage is to selectively convert one of the terminal hydroxyl groups into a primary amine, yielding the desired this compound.
A widely used and reliable method for introducing a terminal amine group is through a two-step process involving an azide (B81097) intermediate. nih.gov This strategy is favored because azides are stable, and their reduction to amines is typically clean and high-yielding. organic-chemistry.org
The process involves:
Activation of the Hydroxyl Group: The terminal -OH group is first converted into a good leaving group. This is commonly achieved by reacting the PEG-OH with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a PEG-mesylate or PEG-tosylate. nih.govmdpi.com
Formation of the Azide: The activated PEG-sulfonate is then reacted with an azide salt, typically sodium azide (NaN₃), in a nucleophilic substitution reaction to yield PEG-N₃. nih.govresearchgate.net
Reduction of the Azide: The terminal azide group is reduced to a primary amine (-NH₂). Several reducing agents are effective for this transformation:
Zinc (Zn) dust: In the presence of ammonium (B1175870) chloride, zinc provides a highly efficient, safe, and facile method for reducing the azide, often resulting in quantitative conversion and high isolated yields (82-99%). nih.gov
Triphenylphosphine (B44618) (PPh₃): This reagent is used in the Staudinger reaction, which selectively reduces azides to amines. nih.govmdpi.comstackexchange.com
Hydrogenation: Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. nih.gov
This multi-step approach is advantageous as it avoids direct amination, which can be difficult to control, and the intermediate steps generally proceed with high conversion rates. nih.gov
Direct nucleophilic substitution methods can also be employed to introduce the amine functionality, bypassing the azide intermediate.
Common approaches include:
Mitsunobu Reaction: This reaction allows for the conversion of a primary alcohol directly to a protected amine. The PEG-OH is reacted with phthalimide (B116566) in the presence of reagents like triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD). nih.govstackexchange.com The resulting PEG-phthalimide is then treated with hydrazine (B178648) to release the free primary amine. nih.gov This method can achieve high end-group conversion (>98%) with good isolated yields (75-88%). nih.gov
Direct Amination: This involves converting the terminal hydroxyl to a halide (e.g., using thionyl chloride) or a sulfonate ester, followed by reaction with ammonia. nih.govmdpi.com However, this approach can require harsh conditions, such as high temperatures and pressures, and may result in lower isolated yields compared to other methods. nih.gov
Achieving high purity and yield is critical. Optimization involves careful control over several reaction parameters. nih.gov
Reaction pH: The pH is crucial, especially during coupling and functionalization steps. For example, the reaction of N-hydroxysuccinimide (NHS)-activated PEGs with amines is most efficient at a pH of 7-8. windows.net Reductive amination reactions also have specific pH requirements. biochempeg.com
Reagents and Solvents: The choice of reagents can significantly impact the outcome. The zinc-mediated reduction of PEG-azide in the presence of ammonium chloride is noted for its efficiency and the simple work-up procedure, which provides high-purity amino-terminated PEGs without contamination from other reagents. nih.gov The use of Polyethylene (B3416737) Glycol (PEG) itself as a reaction medium has been shown to promote nucleophilic substitution reactions. researchgate.net
Purification: The distinct solubility of PEGs compared to most organic side products allows for effective purification through methods like precipitation in a non-solvent (e.g., diethyl ether) or crystallization. d-nb.infomdpi.com
Strategies for Retaining/Derivatizing the Hydroxyl Terminus
The hydroxyl (–OH) group on the PEG chain is a versatile functional handle, but its reactivity requires careful management during the synthesis of the amine terminus. Strategies generally fall into two categories: protecting the hydroxyl group to retain it for future use or directly converting it into another desired functional group (derivatization).
Retaining the Hydroxyl Group:
To prevent the hydroxyl group from participating in unwanted side reactions during the formation of the amine end, it is often temporarily blocked using a protecting group. The choice of protecting group is critical and is based on its stability under the reaction conditions used for amine formation and the ease of its subsequent removal under conditions that will not affect the rest of the molecule. highfine.com The protection of hydroxyl groups is typically achieved by converting them into ethers or esters. highfine.com For larger PEG molecules, protecting groups with favorable physical properties can also facilitate purification and isolation processes. google.com
| Protecting Group | Abbreviation | Introduction Method | Deprotection (Removal) Conditions | Reference |
|---|---|---|---|---|
| Triphenylmethyl | Tr | Trityl chloride (Tr-Cl) in the presence of a base like pyridine (B92270) or triethylamine. | Mild acidic conditions (e.g., TsOH in MeOH, acetic acid) or through hydrogenation. | highfine.com |
| 4,4'-Dimethoxytrityl | DMT | DMT-Cl with a base; often used in solid-phase synthesis. | Very mild acidic conditions (e.g., trifluoroacetic acid), allowing for high selectivity. | highfine.comnih.gov |
| Benzyl | Bn | Benzyl bromide (BnBr) with a strong base (e.g., NaH). | Hydrogenolysis (e.g., H2 over Pd/C). | nih.gov |
| p-Methoxybenzyl | PMB | PMB-Cl with a base. | Oxidative cleavage (e.g., DDQ, CAN) or acidic conditions. Can be removed selectively in the presence of a Benzyl group. | highfine.com |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl with a base like imidazole (B134444) in DMF. | Fluoride ion sources (e.g., TBAF) or acidic conditions. | highfine.com |
Derivatizing the Hydroxyl Group:
Alternatively, the hydroxyl terminus can be chemically transformed into a different functional group, creating a new heterobifunctional PEG derivative. This approach expands the utility of the PEG linker for various conjugation chemistries. The conversion of the hydroxyl group is a foundational step in creating a wide array of PEG derivatives.
Key derivatization reactions include:
Oxidation to Carboxylic Acid: The terminal hydroxyl group can be oxidized to a carboxylic acid (–COOH). While traditional methods often use toxic heavy metal compounds like chromium, newer methods utilize reagents such as potassium peroxymonosulfate (B1194676) in a controlled pH environment to achieve this transformation, which is more suitable for producing materials for pharmaceutical applications. google.com
Conversion to Aldehyde: The hydroxyl group can be converted to an aldehyde (–CHO), a functional group useful for forming hydrazone linkages. wikipedia.orgpolimi.it A common method involves the ozonolysis of a terminal alkene-modified PEG, where the hydroxyl group is first converted to an allyl ether. polimi.it
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate (–OTs) or mesylate (–OMs). google.commdpi.com This activated intermediate can then be reacted with various nucleophiles to introduce a wide range of functionalities. For instance, reaction with sodium azide yields an azido-PEG (PEG-N3), and reaction with sodium hydrosulfide (B80085) yields a thiol-PEG (PEG-SH). mdpi.com
| Target Functional Group | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Potassium peroxymonosulfate | Oxidation | google.com |
| Aldehyde (-CHO) | 1. Allyl bromide/NaOH; 2. Ozone (O3); 3. Me2S or PPh3 | Allylation followed by Ozonolysis | polimi.it |
| Azide (-N3) | 1. TsCl/base; 2. Sodium azide (NaN3) | Tosylation followed by Nucleophilic Substitution | mdpi.com |
| Thiol (-SH) | 1. TsCl/base; 2. Sodium hydrosulfide (NaSH) | Tosylation followed by Nucleophilic Substitution | mdpi.com |
| Thioacetate (-SAc) | 1. TsCl/base; 2. Potassium thioacetate | Tosylation followed by Nucleophilic Substitution | mdpi.com |
Chemoenzymatic Synthesis Approaches for Site-Specificity
Chemoenzymatic synthesis combines the flexibility of chemical methods with the unparalleled selectivity of enzymes. This approach is particularly valuable for the site-specific conjugation of PEG molecules to complex biomolecules like proteins, a process known as PEGylation. nih.gov While these methods are often discussed in the context of modifying proteins with PEG, the underlying principle involves an enzyme-catalyzed reaction between a specific site on a target molecule and a functionalized PEG derivative.
The general strategy involves an enzyme that recognizes a specific amino acid sequence or functional group on a target biomolecule and catalyzes the formation of a covalent bond with a PEG substrate. nih.gov This avoids the random attachment that can occur with purely chemical methods, leading to a more homogeneous and well-defined final product. nih.gov
Several classes of enzymes are employed for site-specific PEGylation:
Transglutaminases (TGases): These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. A PEG derivative with a primary amine, such as this compound, can serve as the substrate, allowing for its specific attachment at a glutamine site on a protein. researchgate.net
Glycosyltransferases: These enzymes can be used in a process called "glycoPEGylation." They transfer a PEGylated sugar moiety to a specific glycosylation site on a protein. This requires the synthesis of a PEG-sialic acid or other PEG-sugar donor. researchgate.net
Sortases: These enzymes recognize a specific peptide sorting signal and cleave it, subsequently ligating a nucleophile containing an N-terminal glycine (B1666218). A PEG derivative functionalized with an N-terminal glycine could be specifically attached using this method.
Enzymatic Labeling: This two-step technique first uses an enzyme to install a unique chemical handle (a bio-orthogonal functional group) onto a specific site of a protein. nih.gov This handle then reacts specifically with a complementary functional group on the PEG molecule in a subsequent chemical step. For example, an enzyme could install an azide group onto a protein, which would then be reacted with a DBCO-functionalized PEG via click chemistry.
| Enzyme Type | Target Site on Protein | Required PEG Functionality | Key Advantage | Reference |
|---|---|---|---|---|
| Transglutaminase | Glutamine (Q) residue | Primary Amine (e.g., H2N-PEG) | Direct, one-step conjugation to native or engineered glutamine sites. | researchgate.net |
| Glycosyltransferase | Asparagine (N-linked) or Serine/Threonine (O-linked) glycosylation sites | PEG-activated sugar (e.g., PEG-sialic acid) | Targets natural post-translational modification sites. | researchgate.net |
| Sortase A | Specific peptide motif (e.g., LPXTG) | N-terminal Glycine-PEG | Highly specific C-terminal or internal loop labeling. | nih.gov |
| Formylglycine-Generating Enzyme | Specific cysteine or serine in a consensus sequence | PEG with an aldehyde-reactive group (e.g., hydrazide, aminooxy) | Creates a unique aldehyde handle for bio-orthogonal ligation. | nih.gov |
The use of enzymatic methods has led to the development of long-lasting therapeutic compounds that are currently in clinical evaluation, highlighting the robustness and regulatory acceptance of this approach. researchgate.net
Considerations for Scalability in Research Material Production
Transitioning the synthesis of this compound from a lab-scale procedure to the production of larger quantities of research-grade material introduces several practical and economic challenges. Scalability is influenced by the complexity of the synthesis, the cost and safety of reagents, and the efficiency of purification.
Key considerations include:
Reagent Cost and Hazards: Many synthetic routes for amino-PEGs involve costly reagents or chemicals that are hazardous and difficult to handle on a large scale, such as hydrazine, sodium azide, or highly flammable solvents and catalysts. nih.gov The use of expensive catalysts can render a process economically unviable for large-scale synthesis. nih.gov
Purification and Isolation: The purification of PEG derivatives is a major bottleneck in large-scale production. Chromatographic purification, while effective in the lab, is often slow, expensive, and requires large volumes of solvents, making it ill-suited for industrial scales. nih.gov Developing synthetic routes that yield high-purity crude products or allow for non-chromatographic purification (e.g., precipitation, crystallization) is crucial. Solid-phase synthesis offers an advantage here, as reagents and byproducts can be washed away, simplifying isolation. nih.gov
Process Control and Reproducibility: Maintaining precise control over reaction parameters such as temperature, pH, and stoichiometry is more challenging at larger scales but is essential for ensuring batch-to-batch consistency and product quality. google.com This is particularly important for producing monodisperse PEGs, where slight variations in conditions could lead to a distribution of PEG chain lengths.
Synthesis Platform: The choice between solution-phase and solid-phase synthesis has significant implications for scalability. Solid-phase synthesis, where the PEG chain is built on a resin support, is highly attractive as it simplifies purification and is amenable to automation. nih.gov This approach avoids the need for intermediate purification steps and can lead to higher yields of pure product.
| Challenge | Limiting Factor(s) | Potential Solution(s) | Reference |
|---|---|---|---|
| High Cost | Expensive reagents, multi-step synthesis, low overall yield. | Develop one-pot synthesis routes; use less expensive starting materials; optimize reactions for higher yield. | nih.gov |
| Safety Concerns | Use of toxic and/or explosive reagents (e.g., NaN3, hydrazine). | Design synthetic pathways that avoid hazardous chemicals; for example, using Zn/NH4Cl for azide reduction instead of hydrogenation. | nih.gov |
| Purification Bottlenecks | Reliance on column chromatography for purification of intermediates and final product. | Employ solid-phase synthesis; develop methods that allow for purification by precipitation or crystallization. | nih.gov |
| Process Complexity | Multiple reaction and isolation steps requiring significant manual handling. | Utilize automated solid-phase synthesizers; design one-pot procedures to minimize intermediate handling. | nih.govnih.gov |
| Product Inhomogeneity | Difficulty in controlling the precise length of the PEG chain (monodispersity). | Use stepwise synthesis with defined PEG monomers rather than polymerization; implement stringent quality control at each step. | nih.gov |
Iii. Advanced Characterization Techniques in Research on H2n Peg14 Oh
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are fundamental in verifying the chemical structure of H2N-Peg14-OH, ensuring the presence of the desired amine (H2N-) and hydroxyl (-OH) functionalities and the integrity of the PEG backbone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of PEG derivatives. Specifically, ¹H NMR is instrumental in confirming the presence and integrity of the terminal functional groups.
In the ¹H NMR spectrum of a PEG compound, the repeating ethylene (B1197577) oxide units (–O–CH₂–CH₂–) produce a characteristic strong signal, typically around 3.6 ppm. temp.domains The signals corresponding to the protons adjacent to the end groups will exhibit distinct chemical shifts. For this compound, the protons of the methylene (B1212753) group adjacent to the amine (H₂N–CH₂–) and the hydroxyl group (–CH₂–OH) will have unique resonances that differ from the main PEG backbone signal.
End-group analysis by ¹H NMR allows for the determination of the number-average molecular weight (Mn) by comparing the integration of the end-group signals to that of the repeating monomer units. nih.govmagritek.com The fidelity of the amine and hydroxyl end-groups is confirmed by the presence of their corresponding signals at the expected chemical shifts and with the appropriate integration values. For instance, the presence of a singlet for a terminal methoxy (B1213986) group in a related mPEG compound is a key indicator of its identity. temp.domains The accurate assignment of these signals is critical for verifying the structure of this compound. nih.gov
Detailed analysis of ¹H NMR spectra can also reveal the presence of impurities or side products. For example, the absence of signals corresponding to a protecting group or the presence of unexpected peaks could indicate an incomplete reaction or degradation.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Significance for this compound |
| –O–CH₂–CH₂– (PEG backbone) | ~3.6 | Confirms the polyethylene (B3416737) glycol chain structure. |
| H₂N–CH₂– | Shifted from backbone signal | Verifies the presence of the primary amine terminus. |
| –CH₂–OH | Shifted from backbone signal | Confirms the presence of the hydroxyl terminus. |
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule. For this compound, FT-IR is used to confirm the presence of the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretching vibration of the terminal hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.publibretexts.org The N-H stretching of the primary amine group usually presents as one or two sharp peaks in the 3300-3500 cm⁻¹ range. pressbooks.pubyoutube.com The strong C-O-C stretching of the ether linkages in the PEG backbone is observed around 1100 cm⁻¹.
The presence and characteristics of these peaks provide qualitative confirmation of the compound's functionalization. For example, the successful introduction of an amine group would be evidenced by the appearance of the N-H stretching band.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Primary Amine) | 3300-3500 (sharp, often two peaks) | Stretching |
| C-H (Alkane) | 2850-2960 | Stretching |
| C-O-C (Ether) | 1080-1150 (strong) | Stretching |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry techniques are indispensable for determining the molecular weight and assessing the purity of polymeric compounds like this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method for the analysis of high molecular weight polymers. bath.ac.uk This technique allows for the determination of the absolute molecular weight of individual polymer chains, providing information on the molecular weight distribution (polydispersity) and confirming the mass of the end groups. bath.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing more complex mixtures and conjugates of this compound. tue.nl LC separates the components of a mixture based on their physicochemical properties before they are introduced into the mass spectrometer for detection.
This technique is especially useful for characterizing the products of conjugation reactions where this compound is attached to other molecules, such as peptides or small molecule drugs. LC-MS can separate the unreacted PEG, the conjugated product, and any side products, while the mass spectrometer provides molecular weight information for each separated component. researchgate.net This allows for the assessment of conjugation efficiency and the identification of impurities. researchgate.net
Chromatographic Techniques for Oligomer Distribution and Purity
Chromatographic methods are essential for determining the purity and oligomer distribution of this compound.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a valuable technique for assessing the purity of PEG derivatives. rsc.org By using an appropriate column and mobile phase, it is possible to separate this compound from non-pegylated impurities and from PEGs with different end groups. The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.
Furthermore, HPLC can be used to analyze the distribution of oligomers, providing information on the polydispersity of the sample. rsc.org For well-defined, monodisperse PEG oligomers, a single sharp peak is expected, while a broader peak or multiple peaks would indicate a distribution of chain lengths.
Size Exclusion Chromatography (SEC)
The technique is considered an analytical "gold standard" for the separation and quantification of monomers, aggregates, and fragments in biotherapeutic products. waters.com In the context of PEGylation, SEC is crucial for monitoring the reaction and purity of the product. chromatographyonline.com For example, SEC can provide clear resolution between a conjugated protein and its unconjugated form. lcms.cz However, a potential complication is that the separation between the PEGylated conjugate and the free, unreacted PEG reagent may not be adequate for quantification if their hydrodynamic radii are too similar. lcms.cz
A critical consideration is that PEGylated proteins exhibit a unique conformation and a different relationship between their molecular weight and hydrodynamic size compared to standard globular proteins. wyatt.com This discrepancy means that conventional SEC analysis using a standard protein calibration curve for molecular weight determination can be inaccurate. wyatt.com To overcome this, SEC systems are often coupled with advanced detectors like multi-angle light scattering (MALS), which allows for the direct and accurate measurement of the molar mass of the eluting species, irrespective of their conformation. wyatt.combiopharminternational.com
The table below summarizes typical experimental parameters for the SEC analysis of PEGylated proteins, derived from various research applications.
Table 1: Representative SEC Conditions for PEGylated Protein Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column Type | Zenix™ SEC-300 (3 µm, 300 Å, 7.8 x 300 mm) | sepax-tech.com |
| Superdex 200 | biopharminternational.com | |
| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 | sepax-tech.com |
| Flow Rate | 1.0 mL/min | sepax-tech.com |
| Detector(s) | UV (214 nm or 280 nm) | sepax-tech.com |
| Multi-Angle Light Scattering (MALS) | wyatt.combiopharminternational.com | |
| Refractive Index (RI) | biopharminternational.com |
| Column Temp. | 25 °C | sepax-tech.com |
Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis of this compound Conjugates
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of molecules and particles in suspension. nih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. nih.gov These fluctuations are caused by the Brownian motion of the particles, and their analysis yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation. nih.gov
Research findings have consistently demonstrated the utility of DLS in this area. For instance, studies on PEGylated asparaginase (B612624) showed that the hydrodynamic diameter of the protein increased in direct relation to the amount of PEG attached. frontiersin.org Similarly, the PEGylation of gold nanoparticles resulted in a measurable increase in their hydrodynamic size, confirming the presence of the PEG layer. nih.gov DLS can also provide insights into the stability of PEGylated constructs in different environments, such as varying pH or temperature, by monitoring for changes in size that could indicate aggregation. nih.gov
The following table presents illustrative data on how PEGylation affects the hydrodynamic size of nanoparticles, as measured by DLS.
Table 2: Example of DLS Data Showing Hydrodynamic Size Increase Upon PEGylation
| Nanoparticle System | Hydrodynamic Diameter (Bare) | Hydrodynamic Diameter (PEGylated) | Source(s) |
|---|---|---|---|
| Citrate-reduced AuNPs | 17 nm | 37 nm | nih.gov |
| Methoxy-capped AuNPs | 40 nm | 41 nm | researchgate.net |
| PIL-coated Quantum Dots | 10.7 nm | 21.6 nm (with PEG5000) | researchgate.net |
Analytical Challenges in the Characterization of PEGylated Research Constructs
Despite the advantages conferred by PEGylation, the structural modifications to the target molecule introduce significant analytical hurdles. frontiersin.orgnih.gov The characterization of research constructs involving this compound requires overcoming several intrinsic challenges to ensure a comprehensive and accurate understanding of the final product.
One of the foremost challenges is the heterogeneity of the conjugation reaction . frontiersin.orgnih.gov While using a monodisperse reagent like this compound eliminates the issue of polymer polydispersity, the reaction itself can still produce a mixture of products. acs.org This includes unreacted starting materials, molecules with a single PEG chain, and potentially molecules with multiple PEG chains attached, depending on the number of available reactive sites on the target molecule.
Furthermore, the unambiguous determination of the PEG attachment site is a critical, yet highly challenging, analytical task and a key regulatory requirement for therapeutic proteins. researchgate.net Identifying which specific amino acid residue (e.g., a lysine (B10760008) or the N-terminus) the H2N- group has reacted with often requires a combination of techniques, including peptide mapping and advanced mass spectrometry. nih.govresearchgate.net
PEGylation also fundamentally alters the chromatographic and electrophoretic behavior of a molecule. As mentioned previously, the relationship between molecular weight and elution time in SEC is changed, complicating analysis by conventional methods. wyatt.com In other chromatographic modes, such as those using tetrahydrofuran (B95107) (THF) as a mobile phase, PEGs can exhibit distorted peak shapes and poor reproducibility due to undesired interactions with the stationary phase. chromatographyonline.com
A significant challenge in the quantification of PEG and its conjugates is the lack of a strong ultraviolet (UV) chromophore in the PEG molecule itself. thermofisher.comresearchgate.net This makes it difficult to use standard UV absorbance detectors, which are common in HPLC systems, for the direct detection and quantification of free PEG or PEGylated fragments that lack a UV-active component. thermofisher.com This limitation can be overcome by using alternative detection methods, such as charged aerosol detection (CAD), evaporative light scattering detection (ELSD), or refractive index (RI) detection. lcms.czbiopharminternational.comthermofisher.com
The table below outlines these key analytical challenges and the corresponding strategies or advanced techniques used to address them.
Table 3: Summary of Analytical Challenges and Mitigation Strategies for PEGylated Constructs
| Challenge | Description | Mitigation Strategy / Analytical Solution | Source(s) |
|---|---|---|---|
| Product Heterogeneity | Reaction yields a mixture of unreacted, mono-PEGylated, and multi-PEGylated species. | High-resolution chromatography (e.g., IEX, HIC, SEC); Mass Spectrometry. | frontiersin.orgresearchgate.net |
| Site of Attachment | Difficulty in identifying the specific amino acid residue(s) where PEG is attached. | Peptide mapping combined with LC-MS/MS; In-source fragmentation mass spectrometry. | nih.govresearchgate.net |
| Altered SEC Elution | The hydrodynamic size, not molecular weight, dictates elution, making standard calibration unreliable. | Coupling SEC with MALS detectors for direct, accurate molecular weight measurement. | wyatt.com |
| Lack of UV Chromophore | PEG itself does not absorb UV light, hindering detection and quantification with standard methods. | Use of alternative detectors like Charged Aerosol Detector (CAD), Refractive Index (RI), or ELSD. | biopharminternational.comthermofisher.comresearchgate.net |
| Chromatographic Artifacts | Undesired interactions with stationary phases can lead to distorted peaks and poor reproducibility. | Careful selection of mobile phase and column chemistry; column pre-conditioning. | chromatographyonline.com |
Iv. Role of H2n Peg14 Oh in Enabling Advanced Research Applications
Bioconjugation Chemistry and Methodologies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on specific and efficient chemical reactions. nih.gov H2N-Peg14-OH is a versatile linker that participates in various conjugation strategies due to its distinct terminal functional groups.
The primary amine of this compound is a nucleophile that can be targeted by a range of amine-reactive chemical groups to form stable covalent bonds with biomolecules. This is one of the most common approaches in bioconjugation. thermofisher.com
Research Findings: Primary amines are abundant on the surface of proteins, primarily at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.com This accessibility makes them frequent targets for modification. Amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, are widely used to label proteins, antibodies, and other amine-containing molecules. windows.netprecisepeg.com The reaction between an NHS ester and a primary amine, typically conducted at a pH between 7 and 9, results in a stable and irreversible amide bond, releasing NHS as a byproduct. windows.netprecisepeg.com
The this compound molecule can be conjugated to a biomolecule in two primary ways. First, the amine end of the PEG linker can react with a biomolecule that has been activated with an amine-reactive group. Second, and more commonly, the hydroxyl end of the PEG linker is first modified with an amine-reactive group (like an NHS ester), allowing the entire PEG molecule to be attached to primary amines on a target protein, peptide, or amine-modified oligonucleotide. thermofisher.comthermofisher.com
| Functional Group | Target on Biomolecule | Resulting Linkage | Typical Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 |
| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | 9.0 - 10.0 |
| Imidoester | Primary Amine (-NH₂) | Amidine | 8.0 - 10.0 |
| Aldehyde/Ketone (via Reductive Amination) | Primary Amine (-NH₂) | Secondary Amine | 6.0 - 8.0 |
This table summarizes common amine-reactive chemistries relevant for conjugating molecules like this compound to biomolecules.
The terminal hydroxyl group on this compound provides an alternative and complementary site for conjugation, enabling orthogonal strategies where the amine and hydroxyl ends are reacted independently.
Research Findings: While less reactive than primary amines, hydroxyl groups can be activated to participate in conjugation reactions. spherotech.com For instance, reagents like disuccinimidyl carbonate (DSC) or carbonyldiimidazole (CDI) can activate hydroxyl groups to form reactive carbonates or imidazole (B134444) carbamates, which can then react with primary amines on a target molecule. spherotech.com
This dual functionality is key to orthogonal conjugation. For example, the hydroxyl group of this compound can be attached to a surface or nanoparticle, leaving the primary amine free for a subsequent, specific reaction with a biomolecule. plos.org Alternatively, a heterobifunctional crosslinker like p-maleimidophenyl isocyanate (PMPI) can be used; its isocyanate group reacts with the hydroxyl terminus of the PEG linker, while its maleimide (B117702) group can then react specifically with a thiol (sulfhydryl) group on a target protein. spherotech.com This allows for the creation of complex, multi-component systems where the PEG linker acts as a flexible spacer.
A major goal in protein modification is site-specific PEGylation, which involves attaching a PEG chain to a precise location on a protein. mdpi.comnih.govresearchgate.net This avoids the creation of heterogeneous mixtures that can result from random conjugation to multiple lysine residues, which can lead to loss of biological activity. uni-konstanz.de Heterobifunctional linkers like this compound are instrumental in these advanced strategies.
Research Findings: One of the most prevalent methods for site-specific PEGylation is to genetically engineer a single, reactive cysteine residue onto the protein surface. mdpi.com Since free cysteines are rare in many proteins, this engineered thiol group provides a unique chemical handle. mdpi.com The hydroxyl group of this compound can be modified with a thiol-reactive group, such as a maleimide. This activated PEG linker will then react exclusively with the engineered cysteine, resulting in a homogeneously PEGylated protein with the PEG chain attached at a predetermined site. mdpi.com
Another powerful strategy involves the incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups, such as an azide (B81097), into a protein at a specific site. uni-konstanz.de The hydroxyl end of this compound can be modified with a complementary group, like an alkyne. The azide-bearing protein and the alkyne-modified PEG can then be joined using a highly specific "click chemistry" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, forming a stable triazole linkage. uni-konstanz.de This method ensures precise control over the location of PEGylation.
The length of the PEG chain is a critical parameter that dictates the physicochemical and biological properties of the resulting conjugate. The discrete length of the PEG14 chain (14 ethylene (B1197577) glycol units) offers specific advantages over polydisperse PEG polymers.
The defined length of the PEG14 linker ensures that every conjugate has the exact same spacer arm length. This uniformity is crucial for applications where the distance between two conjugated entities must be precisely controlled to maintain biological function or optimize interaction with a target. nih.gov For example, when tethering an antibody to a nanoparticle, the PEG14 spacer can prevent the nanoparticle surface from sterically hindering the antibody's binding site.
| Property | Effect of PEGylation |
| Solubility | Increases aqueous solubility of hydrophobic molecules. |
| Immunogenicity | Reduces by sterically shielding antigenic epitopes. mdpi.com |
| Proteolytic Degradation | Reduces by sterically hindering access for proteases. creativepegworks.com |
| Circulation Half-Life | Increases by increasing hydrodynamic size, reducing renal clearance. mdpi.com |
| Steric Hindrance | Provides a flexible spacer to separate conjugated molecules. nih.gov |
This table outlines the general properties influenced by the attachment of a PEG chain, such as the PEG14 linker.
Nanomaterial and Nanocarrier Development for Research Modalities
This compound is a valuable building block for the surface functionalization of various nanomaterials used in research, including liposomes, micelles, and inorganic nanoparticles. Its bifunctional nature allows it to act as a bridge, connecting the nanoparticle to the biological environment. mdpi.com
Surface functionalization with PEG chains (PEGylation) is a standard strategy to improve the stability and biocompatibility of nanoparticles for biological applications. nih.govmdpi.com this compound provides a means to not only PEGylate the surface but also to introduce a reactive amine group for further modification.
Research Findings:
Liposomes: Liposomes are vesicles composed of a lipid bilayer. To create long-circulating "stealth" liposomes that can evade uptake by the immune system, PEG-modified lipids are incorporated into the bilayer. nih.govmonash.edu this compound can be conjugated to a lipid headgroup (e.g., phosphatidylethanolamine) via its hydroxyl end. When this PEG-lipid is included in the liposome (B1194612) formulation, the PEG14 chain extends from the surface into the aqueous environment. nih.gov The terminal amine group is then available for the attachment of targeting ligands, such as antibodies or folate, to direct the liposome to specific cells or tissues. nih.gov
Micelles: Micelles are self-assembling colloidal particles formed from amphiphilic block copolymers. The hydrophobic blocks form the core, while the hydrophilic blocks form the outer corona. By using a block copolymer containing a PEG segment that terminates with an amine (derived from a molecule like this compound), the resulting micelles will display these amine groups on their surface, ready for conjugation. nih.gov
Silica (B1680970) Nanoparticles: Silica nanoparticles possess surface silanol (B1196071) (Si-OH) groups that can be used for functionalization. nih.gov A common method involves treating the nanoparticles with an organosilane reagent. This compound can be modified at its hydroxyl terminus with a trialkoxysilane group. This PEG-silane can then react with the silica surface, covalently grafting the PEG linker onto the particle and presenting the terminal amine for further reactions. google.com This approach improves the aqueous dispersibility of the silica particles and provides a handle for bioconjugation. chemrxiv.org
Gold Nanoparticles (AuNPs): The surface of gold nanoparticles has a strong affinity for sulfur. nih.gov To functionalize AuNPs, the hydroxyl group of this compound can be converted into a thiol (-SH) group. This thiol-terminated PEG linker will readily bind to the gold surface, forming a stable self-assembled monolayer. nih.govut.ac.ir This process simultaneously coats the nanoparticle with a biocompatible PEG layer and presents a field of reactive amine groups on the surface, which can be used to attach proteins, DNA, or other molecules for sensing or delivery applications. rsc.orgnih.gov
| Nanoparticle | Attachment Chemistry (via -OH end of PEG) | Purpose of Amine End (-NH₂) |
| Liposome | Conjugation to lipid headgroup | Attachment of targeting ligands |
| Micelle | Incorporated as part of a block copolymer | Surface functionalization for targeting |
| Silica Nanoparticle | Silanization (reaction with surface silanol groups) | Covalent linkage of biomolecules |
| Gold Nanoparticle | Thiolation (reaction with gold surface) | Conjugation of probes or ligands |
This table provides an overview of strategies for functionalizing different nanoparticles using a bifunctional linker like this compound.
Integration into Polymeric Architectures for Controlled Assembly
In the realm of self-assembling systems, this compound is incorporated into amphiphilic block copolymers. These copolymers, consisting of a hydrophilic PEG block and a hydrophobic polymer block, can self-assemble in aqueous environments to form micelles or vesicles. The PEG chains form the outer corona of these nanostructures, providing a hydrophilic and biocompatible interface with the surrounding biological milieu. The controlled assembly of these polymeric architectures is crucial for applications in drug delivery and nanomedicine.
Research on Stealth Properties and Circulation Enhancement in Preclinical Models
A significant area of research involving this compound is the development of "stealth" nanoparticles and drug carriers. The covalent attachment of PEG chains to the surface of nanoparticles, a process known as PEGylation, creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system (RES). This, in turn, can lead to a significant increase in the circulation half-life of the nanoparticles in preclinical models.
The principle behind this enhanced circulation is the ability of the PEG layer to prevent the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by phagocytic cells. The flexible and hydrophilic nature of the PEG chains creates a steric barrier that inhibits these protein interactions. Research in this area often involves comparing the pharmacokinetic profiles of PEGylated versus non-PEGylated nanoparticles, with studies consistently demonstrating the superior circulation times of the former.
Surface Modification and Biomaterial Engineering Research
The ability to modify surfaces with this compound is a cornerstone of modern biomaterial engineering. The terminal amine group of the molecule can be readily reacted with a variety of surface chemistries, such as carboxyl groups, N-hydroxysuccinimide (NHS) esters, or isothiocyanates, to create a dense layer of PEG chains. This surface modification is critical for a range of applications, from preventing biofouling to controlling cellular behavior.
Biofouling, the non-specific adsorption of proteins, cells, and other biological macromolecules onto a surface, is a major challenge in the design of medical devices, biosensors, and marine coatings. researchgate.net Surfaces modified with this compound exhibit excellent anti-fouling properties. nih.govresearchgate.net The grafted PEG chains form a hydrated layer that sterically hinders the approach of biomolecules, effectively preventing their adhesion. nih.govresearchgate.net
Research has shown that the density of the grafted PEG chains is a critical factor in determining the anti-fouling efficacy of the coating. researchgate.net A high-density "brush" conformation of the PEG chains is generally more effective at preventing protein adsorption than a lower-density "mushroom" conformation. The effectiveness of these coatings is often evaluated using techniques such as quartz crystal microbalance (QCM) and surface plasmon resonance (SPR), which can measure minute changes in mass on a sensor surface. nih.govresearchgate.net
Table 1: Research Findings on PEGylated Anti-Fouling Surfaces
| Research Focus | Key Finding | Relevant Techniques |
| Protein Adsorption | High-density PEG layers significantly reduce the non-specific adsorption of proteins like fibrinogen and lysozyme. researchgate.net | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM) nih.govresearchgate.net |
| Bacterial Adhesion | PEG-modified surfaces show a marked decrease in the attachment of various bacterial strains. | Fluorescence Microscopy, Colony Forming Unit (CFU) counting |
| Temperature-Activated Repellency | Some PEG-containing polymers can be switched from a protein-adsorbing to a protein-repelling state by a change in temperature. nih.gov | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) nih.gov |
This compound is a valuable precursor for the fabrication of polyethylene (B3416737) glycol (PEG) hydrogels. nih.gov These hydrogels are highly swollen, crosslinked networks of PEG chains that can absorb large amounts of water, mimicking the extracellular matrix (ECM) of soft tissues. nih.gov The amine and hydroxyl groups of this compound can be functionalized with crosslinkable moieties, such as acrylates or methacrylates, which can then be polymerized using light or other stimuli to form a hydrogel. nih.gov
These PEG hydrogels are widely used as scaffolds in cell culture and tissue engineering research. nih.govnih.govjenkemusa.com Their bio-inert nature prevents non-specific cell adhesion, allowing researchers to incorporate specific cell-adhesive ligands, such as RGD peptides, to control cell attachment and behavior in a precise manner. nih.gov The physical properties of the hydrogels, such as stiffness and porosity, can also be tuned to match those of the target tissue, providing a more physiologically relevant environment for cell growth and differentiation. nih.govnih.gov
The ability to control cellular interactions with a material surface is crucial for the success of many biomedical applications, from implants to cell-based therapies. nih.gov Surfaces modified with this compound provide an excellent platform for studying and controlling these interactions. nih.gov By creating a background that is resistant to non-specific protein and cell adhesion, researchers can then introduce specific bioactive molecules to elicit a desired cellular response. nih.gov
For example, by patterning a PEGylated surface with specific cell-adhesive ligands, it is possible to create microarrays for high-throughput cell screening or to guide the growth and organization of cells into specific architectures. nih.gov This level of control is essential for fundamental studies in cell biology and for the development of more advanced tissue engineering constructs. nih.govnih.gov
Development of Molecular Probes and Imaging Agents in Research Contexts
In the field of molecular imaging, this compound serves as a flexible linker for the development of targeted probes and imaging agents. nih.govmdpi.comnih.gov These probes typically consist of a targeting moiety (e.g., an antibody, peptide, or small molecule) that recognizes a specific biological target, and a signaling moiety (e.g., a fluorescent dye, radionuclide, or MRI contrast agent) that allows for detection. nih.govmdpi.com
The this compound linker plays several important roles in the design of these probes. nih.gov It provides a spacer between the targeting and signaling moieties, which can help to prevent steric hindrance and maintain the biological activity of both components. nih.gov The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the probe, leading to better biodistribution and lower background signal. nih.gov The terminal amine and hydroxyl groups offer convenient handles for conjugation to the other components of the probe, making the synthesis more straightforward. nih.gov
Table 2: Components of a Typical Molecular Imaging Probe
| Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target. nih.gov | Antibody, Peptide, Small Molecule |
| This compound Linker | Connects the targeting and signaling moieties, improves solubility and pharmacokinetics. nih.gov | Amino-PEG-Hydroxyl |
| Signaling Moiety | Generates a detectable signal. nih.govmdpi.com | Fluorescent Dye, Radionuclide, MRI Contrast Agent |
Biosensor and Diagnostic Platform Research
The functional characteristics of this compound make it a valuable component in the development of sophisticated biosensors and diagnostic platforms. The terminal amine group provides a reactive handle for covalent immobilization onto a wide array of surfaces, including silicon wafers, gold, and various polymers commonly used in sensor fabrication. nih.govadcreview.com This attachment is often achieved through reactions with surface-activated carboxyl groups or other compatible functionalities. adcreview.com
Once tethered, the polyethylene glycol chain extends from the surface, creating a hydrophilic and biocompatible microenvironment. nih.govchempep.com This PEG layer serves several crucial functions:
Reduction of Non-Specific Binding: The flexible, water-soluble PEG chains form a hydration shell that effectively repels the non-specific adsorption of proteins, cells, and other biomolecules from the sample matrix. nih.gov This is a critical feature for minimizing background noise and enhancing the signal-to-noise ratio, leading to more sensitive and reliable detection of the target analyte.
Enhanced Biorecognition: By acting as a flexible spacer, the PEG chain orients the attached biorecognition element (e.g., an antibody, enzyme, or nucleic acid probe) away from the sensor surface. This spatial arrangement minimizes steric hindrance, making the active site of the biorecognition molecule more accessible to its target. nih.gov
Improved Stability: The hydrophilic nature of the PEG linker can help to maintain the native conformation and activity of immobilized proteins, contributing to the operational and storage stability of the biosensor. peptide.com
For instance, in the development of electrochemical biosensors, this compound can be used to functionalize electrode surfaces. mdpi.com An enzyme, such as cholesterol oxidase for the detection of hydrogen peroxide, can then be conjugated to the distal end of the PEG linker. mdpi.com The PEG spacer ensures the enzyme retains its catalytic activity while being positioned optimally for interaction with both the substrate and the electrode for signal transduction. The ability to precisely control the linker length with a molecule like this compound is advantageous for optimizing sensor performance.
V. Theoretical and Mechanistic Investigations in Peg Mediated Systems
Steric Stabilization Mechanisms of PEGylation
PEGylation is a widely used strategy to confer "stealth" properties to nanoparticles and biomolecules, primarily through the mechanism of steric stabilization. nih.govnih.govrsc.org This involves grafting hydrophilic and flexible PEG chains onto a surface, which creates a physical barrier that sterically hinders interactions with external components like proteins, opsonins, and cells. nih.govrsc.orgnih.gov
The steric barrier is formed by a hydrated cloud of PEG chains that has a large excluded volume. nih.gov The significant flexibility of the PEG chains makes it thermodynamically unfavorable for other molecules to penetrate this protective corona. nih.gov This steric hindrance effectively prevents the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). nih.govrsc.org
Furthermore, steric stabilization prevents the aggregation of nanoparticles in biological media. nih.gov By maintaining their small, individual size, PEGylated nanoparticles can leverage size-dependent endocytic pathways for enhanced cellular uptake, which would be inaccessible to larger aggregates. nih.govescholarship.org Studies have shown that PEGylation can unexpectedly enhance the delivery and cytotoxicity of drug-loaded liposomes to cancer cells by preventing aggregation and facilitating entry into cells. nih.govescholarship.org Therefore, the steric stability provided by the PEG coating is a critical factor in improving the circulation time and bioavailability of nanocarriers. nih.govnih.gov
Table 2: Key Aspects of Steric Stabilization by PEGylation
| Mechanism | Biophysical Principle | Biological Outcome |
|---|---|---|
| Protein Repulsion | The hydrated PEG layer creates a large excluded volume, sterically preventing protein adsorption. nih.gov | Inhibition of opsonization, leading to reduced MPS uptake and longer circulation times. nih.govrsc.org |
| Prevention of Aggregation | The PEG corona prevents nanoparticle-nanoparticle adhesion in biological fluids. nih.gov | Maintains small particle size, enabling uptake via size-dependent endocytosis and enhancing drug delivery. nih.govescholarship.org |
| Thermodynamic Barrier | The high conformational freedom of flexible PEG chains makes penetration by other molecules entropically unfavorable. nih.gov | Reduces non-specific interactions with a wide range of biological components. nih.gov |
Hydration Shell Dynamics and Hydrophilicity Contributions
The hydrophilicity and biocompatibility of PEG are intrinsically linked to the structured layer of water molecules, known as the hydration shell, that forms around the polymer chain. nih.govresearchgate.netresearchgate.net PEG is a simple, water-soluble macromolecule whose oxygen-oxygen pair distribution function is similar to that of water, allowing it to integrate into aqueous environments without significantly disrupting the water structure. nih.gov
Water molecules form strong hydrogen bonds with the ether-oxygen atoms of the PEG backbone. researchgate.netaip.org This interaction is powerful, leading to the formation of a dense and stable hydration layer. researchgate.net Molecular dynamics simulations and experimental studies have revealed that this hydration water is not static but dynamic, forming distinct "pools" around the hydrophilic sites of the PEG chain. nih.govresearchgate.net The dynamics of this shell are characterized by water molecules undergoing in-cage libration and out-of-cage jump diffusion between these pools. nih.gov
The properties of this hydration water differ from bulk water. For instance, the diffusion coefficient of water in the hydration shell is significantly lower than that of bulk water. researchgate.net This structured water layer contributes to several key properties of PEG:
Hydrophilicity: The strong interaction with water molecules makes the PEGylated surface highly hydrophilic. researchgate.netresearchgate.net
Biocompatibility: The presence of a tightly bound yet dynamic water layer is believed to be critical for the low immunogenicity and excellent biocompatibility of PEG, as it mimics a highly hydrated surface that is less likely to be recognized as foreign by the body. researchgate.netnih.gov
Recent studies have also shown that as PEG chains become more densely packed, such as in the core of a micelle, the amount of hydration water per ethylene (B1197577) glycol unit is reduced, which can influence properties like thermoresponsiveness. acs.org
Table 3: Characteristics of the PEG Hydration Shell
| Property | Description | Significance |
|---|---|---|
| Formation | Water molecules form strong hydrogen bonds with the ether-oxygen atoms of the PEG chain. researchgate.netaip.org | Underpins the high hydrophilicity of PEG. |
| Structure | Hydration water is organized into "pools" around the hydrophilic sites of the polymer. nih.govresearchgate.net | Creates a structured, yet dynamic, interface with the biological medium. |
| Dynamics | Water molecules exhibit restricted motion, including in-cage libration and jumps between pools, with a lower diffusion coefficient than bulk water. nih.govresearchgate.net | Contributes to the stability of the hydration layer and the overall steric barrier. |
| Biocompatibility | The stable hydration layer is thought to be a key reason for PEG's "stealth" properties and low nonspecific interactions. researchgate.netnih.gov | Reduces recognition by the immune system and enhances in vivo performance. |
Protein-PEG Interactions in Crowded Environments
While PEG is often considered a biologically inert polymer used to create crowded environments that mimic cellular conditions, research indicates that its interactions with proteins are more complex than simple excluded-volume effects. acs.orgbiorxiv.orgnih.gov Instead of being completely inert, PEG can engage in "soft," weak, and non-specific interactions with protein surfaces. biorxiv.orgiucc.ac.il These interactions can be attractive or repulsive and arise from a combination of forces including electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.gov
Molecular dynamics simulations have shown that PEG molecules can wrap around specific surface-exposed residues on a protein. biorxiv.orgiucc.ac.il This wrapping is a distinct binding mode that goes beyond the classical view of PEG as a passive crowding agent. iucc.ac.il For instance, one study observed that PEG molecules preferentially interact with and wrap around specific positively charged residues on the fluorescent protein mCherry. biorxiv.org
The nature of these interactions can be influenced by the molecular weight of the PEG. acs.org Lower-molecular-weight PEGs may impact proteins primarily through crowding effects, whereas larger PEGs can have a more significant impact on a protein's conformational dynamics by wrapping around its surface via noncovalent interactions. acs.org These attractive protein-crowder interactions can sometimes destabilize protein complexes, which is contrary to predictions from traditional crowding theories that only consider entropic excluded-volume effects. nih.gov The binding of PEG to a protein can also be pH-dependent, suggesting that the protonation state of specific amino acid residues, such as histidine, can act as a switch for the interaction. nih.gov
Table 4: Modes of Protein-PEG Interaction
| Interaction Mode | Description | Governing Factors | Potential Outcome |
|---|---|---|---|
| Excluded Volume ("Hard" Interaction) | Mutual impenetrability of PEG and protein molecules reduces the available volume for the protein. biorxiv.orgnih.gov | Concentration and size of PEG and protein. | Promotes protein folding and association. |
| Soft/Weak Interactions | Non-specific attractive or repulsive forces (electrostatic, hydrogen bonding, etc.) between PEG and the protein surface. biorxiv.orgnih.gov | Protein surface chemistry, PEG molecular weight, pH. acs.orgnih.gov | Can alter protein conformation, stability, and function. acs.orgnih.gov |
| Specific Wrapping | PEG chains wrap around specific surface-exposed residues on the protein. biorxiv.orgiucc.ac.il | Specific amino acid residues (e.g., positively charged) on the protein surface. biorxiv.org | Modulation of protein dynamics and function; can lead to aggregation. biorxiv.orgiucc.ac.il |
Influence of PEG14 Chain Length on Biological Interface Interactions
Finding an optimal chain length is therefore essential for balancing stealth properties with biological function. nih.gov Research has shown that there is often a specific PEG length that maximizes desired outcomes. A study on nanoparticle vaccines targeted to dendritic cells found that NPs coated with PEG of an intermediate molecular weight (3000 g/mol ) had the optimal chain length for antibody-receptor interactions and for inducing antigen-specific T-cell responses. nih.gov Shorter chains may not provide adequate shielding, while longer chains can compromise the efficacy of targeted delivery. nih.gov The chain length of PEG14 falls within a range that is often explored for applications requiring a balance between creating a hydrophilic, protective layer and allowing for specific biological interactions. The choice of a specific length like PEG14 is a deliberate design element to fine-tune the nano-bio interactions for a particular application. acs.orgnih.gov
Table 5: Effect of PEG Chain Length on Biological Interactions
| PEG Chain Length | Protein Adsorption (Shielding) | Targeted Binding & Cellular Uptake | Overall Effect |
|---|---|---|---|
| Short (e.g., < PEG2k) | Less effective shielding, higher protein adsorption. nih.govnih.gov | Less steric hindrance, potentially allowing for higher binding and uptake. acs.org | May be cleared more rapidly from circulation but can be effective if targeting is not sterically blocked. |
| Intermediate (e.g., PEG14, PEG2k-5k) | Effective shielding, significantly reduced protein adsorption. nih.govresearchgate.net | Often represents an optimal balance, allowing for both shielding and specific interactions. nih.gov | Considered a good compromise for achieving longer circulation while retaining biological activity. |
| Long (e.g., > PEG5k) | Maximum shielding, lowest protein adsorption. nih.gov | Can strongly inhibit cellular uptake and receptor binding due to excessive steric hindrance. nih.govrsc.org | Provides the best "stealth" properties but may render the construct biologically inert or inefficient. nih.gov |
Vi. Challenges and Future Research Directions for H2n Peg14 Oh
Immunological Considerations in Research Applications
A significant challenge in the application of PEGylated molecules, including those utilizing H2N-Peg14-OH, is the potential for an immune response against the PEG moiety itself. This immunogenicity can compromise the efficacy and safety of the resulting conjugate.
It is now widely recognized that repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies. researchgate.netnih.gov Research has shown that antibodies, particularly of the IgM and IgG isotypes, can be formed that specifically target the PEG structure. nih.gov This immune response is not limited to individuals treated with PEGylated drugs; anti-PEG antibodies have also been detected in patients who have never received such treatments, likely due to exposure to PEG in common consumer products like cosmetics and foods. researchgate.netnih.govresearchgate.netresearchgate.net
The formation of these antibodies is often characterized as a thymus-independent immune reaction. nih.gov For instance, studies have demonstrated the de novo formation of anti-PEG IgG3, IgA, and IgM isotypes following vaccination with mRNA-based SARS-CoV-2 vaccines, which contain PEGylated lipids. nih.gov The presence of pre-existing or induced anti-PEG antibodies can have significant consequences, including triggering complement activation and promoting the clearance of the PEGylated substance by phagocytic cells. nih.govresearchgate.net The binding of these antibodies to the PEG chain can neutralize the therapeutic agent or lead to adverse immune reactions. nih.gov
A direct consequence of anti-PEG antibody formation is the Accelerated Blood Clearance (ABC) phenomenon. nih.gov This effect is characterized by the rapid removal of a PEGylated substance from the bloodstream upon subsequent administrations. researchgate.netnih.gov The mechanism is believed to involve the production of anti-PEG IgM by the spleen following the first dose. researchgate.net When a second dose is administered, these antibodies bind to the PEG chains, leading to rapid uptake by the liver and spleen, which drastically reduces the compound's circulation half-life and therapeutic efficacy. nih.govunc.eduthno.org
Preclinical research has extensively documented the ABC phenomenon across various animal models, including rats, mice, rabbits, guinea pigs, and beagle dogs. nih.govnih.gov Studies have shown that the extent of the ABC phenomenon is influenced by several factors, which are summarized in the table below.
| Factor | Observation in Preclinical Models | Supporting Research |
| Animal Model | The intensity of the ABC phenomenon varies between species; it has been observed in rats, mice, rabbits, and guinea pigs. | nih.gov |
| Type of Nanocarrier | The ABC effect differs depending on the type of PEGylated nanocarrier used (e.g., liposomes, emulsions, solid lipid nanoparticles). | nih.govresearchgate.net |
| Time Interval | An optimal time interval between the first and second injections, typically around 7 days, results in the most pronounced ABC effect. | researchgate.net |
| PEG-Lipid Structure | The structure of the PEG-lipid, including branched or high-molecular-weight PEGs, can heighten the immunogenic responses that lead to ABC. | researchgate.net |
| Initial Dose | Different types of PEGylated liposomes were all found to induce a significant increase in anti-PEG IgM levels after the first dose. | nih.gov |
This phenomenon has serious implications for the design of therapies requiring multiple injections, as it can lead to a loss of efficacy and altered biodistribution. nih.govunc.edu
To overcome the challenges of immunogenicity, researchers are actively exploring several mitigation strategies. A primary approach is the optimization of the PEGylated system itself. For example, using a high density of PEG chains on the surface of a nanoparticle can create a "brush" conformation that may shield the PEG from antibody binding more effectively. nih.govwindows.net
Another strategy involves modifying the terminal functional groups of the PEG linker. Research has indicated that PEGylated liposomes with a hydroxyl (-OH) terminal group, such as that found in this compound, may have different immunological profiles compared to those with other functional groups like maleimide (B117702). windows.net Additionally, developing predictive in-vitro assays that can simulate human immune responses to specific PEGylated constructs is a growing area of interest, as this could help identify potential immunogenicity risks early in the development process. nih.gov
Optimization of PEGylation Parameters for Specific Research Outcomes
The effectiveness of a PEG linker like this compound is not solely dependent on its presence but also on how it is incorporated into the final conjugate. The density and architectural arrangement of the PEG chains are critical parameters that researchers can tune to achieve desired outcomes.
The density of PEG chains on the surface of a nanoparticle or protein significantly influences its biological interactions. nih.gov Higher PEG densities are generally correlated with a greater reduction in protein adsorption and association with macrophages, which are key factors for prolonging circulation time. nih.govnih.gov As PEG density increases, the conformation of the polymer chains on the surface can transition from a "mushroom" regime to a "brush" regime, with the latter providing more effective steric hindrance. nih.gov Research has demonstrated that achieving a near-neutral surface charge and effectively shielding the nanoparticle core requires a sufficient surface density of PEG. nih.govexlibrisgroup.com
The architecture of the PEG linker also plays a crucial role. youtube.com While this compound is a linear linker, research comparing linear and branched PEG structures has revealed important differences. Branched or pendant PEG architectures can sometimes offer improved stability and pharmacokinetic profiles compared to linear PEGs of an equivalent total molecular weight. youtube.comresearchgate.net The configuration of the PEG unit must be carefully considered, as it can impact the physical stability and clearance rates of the conjugate. researchgate.net
The following table summarizes key findings on the impact of PEG density and architecture from various research studies.
| Parameter | Effect on Research Outcome | Supporting Research |
| Increasing PEG Density | Significantly reduces protein adsorption and macrophage association. Can transition PEG conformation from "mushroom" to "brush", improving shielding. | nih.govacs.org |
| High PEG Density | Leads to a near-neutral surface charge, reducing non-specific interactions. | nih.govexlibrisgroup.com |
| Linear PEG Architecture | A standard for increasing hydrodynamic size and shielding. | youtube.com |
| Branched/Pendant PEG Architecture | Can lead to slower clearance rates and improved stability compared to linear PEGs. | youtube.comresearchgate.net |
| PEG Spacer Length | Influences the accessibility of functional ligands on the nanoparticle surface. | researchgate.net |
Development of Alternative or Complementary Linker Technologies
Given the immunological challenges associated with PEG, there is a growing field of research focused on developing alternative hydrophilic polymers to serve as linkers in bioconjugation. researchgate.netnih.gov The goal is to identify polymers that offer the beneficial properties of PEG, such as high water solubility and increased hydrodynamic size, but with improved biocompatibility, biodegradability, and reduced immunogenicity. bioprocessonline.com
Several promising classes of PEG alternatives are currently under investigation. bioprocessonline.com These include:
Polysarcosine (pSar): This polymer exhibits excellent water solubility and biostability and is considered a promising option for improving the therapeutic efficacy of various compounds. bioprocessonline.com
Zwitterionic Polymers: These polymers contain both positive and negative ionic groups, resulting in a net-neutral charge and strong hydration, which helps resist protein fouling. bioprocessonline.com
Poly(amino acid)-based Polymers: Materials such as polyglutamic acid (PGA) and poly(hydroxyethyl-l-asparagine) (PHEA) offer excellent biodegradability and biocompatibility, minimizing concerns about long-term accumulation. bioprocessonline.com
Recombinant Linkers: Polypeptide sequences like XTEN and GQAP can be produced recombinantly to create long, polar, and monodisperse linkers with precisely placed functional groups for conjugation, offering an alternative to polydisperse synthetic polymers. nih.gov
These emerging technologies represent a critical area of future research, aiming to provide a new toolkit of linkers that can complement or, in some cases, replace PEG-based linkers like this compound in next-generation therapeutics.
Advancement in Site-Specific Conjugation Methodologies
The random conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a hallmark of first-generation PEGylation, often results in heterogeneous mixtures with diminished bioactivity. The pursuit of homogeneity and preservation of protein function has propelled the development of site-specific conjugation techniques. This compound, with its distinct reactive ends, is an ideal candidate for these advanced strategies. The primary amine group can serve as a handle for precise enzymatic or chemical ligation, while the hydroxyl group offers a secondary site for further functionalization.
One of the most promising advancements is the use of enzyme-mediated ligation, which offers unparalleled specificity. Transglutaminase (TGase), for instance, catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein and a primary amine, such as the one present in this compound. nih.govresearchgate.netresearchgate.net This enzymatic approach is highly selective, often targeting a single, accessible glutamine residue, thereby producing a well-defined, mono-PEGylated conjugate. nih.gov Research using monodisperse amine-terminated PEGs has demonstrated that TGase-mediated PEGylation can be extremely selective, yielding primarily mono- and bis-conjugated products, which is highly advantageous for the development of therapeutic proteins. nih.gov
Another powerful enzymatic tool is sortase A, a transpeptidase that recognizes a specific sorting motif (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218). nih.govresearchgate.netbpsbioscience.comnih.gov The enzyme then ligates a new nucleophile containing an N-terminal glycine to the threonine residue. A molecule like this compound can be first modified to present a glycine nucleophile, enabling its specific attachment to a protein engineered to contain the sortase recognition sequence. This method, known as sortase-mediated ligation (SML), allows for the precise installation of the PEG linker at a predetermined C-terminal or internal site. nih.gov Recent developments, such as metal-assisted sortase-mediated ligation (MA-SML), have further improved the efficiency of this process, enabling high yields of the desired conjugate without the need for a large excess of the PEG reagent. nih.gov
Beyond enzymatic methods, chemical strategies continue to evolve. The distinct pKa of the N-terminal α-amine compared to the ε-amines of lysine (B10760008) residues can be exploited for site-selective modification under specific pH conditions, although this is less precise than enzymatic methods. The heterobifunctional nature of this compound allows for a two-step conjugation process. For example, the amine group could be used in an initial site-specific enzymatic ligation, and the hydroxyl group could then be activated for a secondary chemical conjugation, creating more complex and multifunctional bioconjugates.
Future research in this area will likely focus on expanding the toolbox of orthogonal enzymatic and chemical ligation methods. The development of novel enzymes with different specificities and the refinement of existing ones will provide more options for precise PEGylation. For this compound, this means a broader range of potential protein targets and the ability to create more sophisticated architectures, such as branched or multi-arm structures, through sequential, site-specific additions.
Integration of this compound with Stimuli-Responsive Systems in Research
The integration of PEG linkers into stimuli-responsive systems is a major frontier in drug delivery research, aiming to create "smart" carriers that release their payload in response to specific environmental cues within the body, such as changes in pH or redox potential. This compound is well-suited for this purpose, acting as a flexible and biocompatible building block in the construction of such systems.
pH-Responsive Systems: The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This acidity can be harnessed to trigger drug release. This compound can be incorporated into pH-sensitive polymer-drug conjugates or nanocarriers. For instance, the hydroxyl end of this compound can be linked to a therapeutic agent via an acid-labile bond, such as a hydrazone or an acetal. The amine end can then be used to attach this entire construct to a targeting moiety or to form a larger polymer backbone. Upon reaching the acidic tumor environment, the labile bond hydrolyzes, releasing the drug. Research has shown that PEG-based systems with pH-responsive linkers can enhance the intracellular delivery of anticancer drugs.
Redox-Responsive Systems: The intracellular environment, particularly within cancer cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream. This differential provides another trigger for targeted drug release. Disulfide bonds are a common motif used in redox-responsive systems because they are stable in circulation but are readily cleaved by GSH. This compound can be utilized to construct such systems. For example, the hydroxyl group can be modified to bear a thiol, which can then form a disulfide bond with a drug or another polymer chain. The amine group remains available for conjugation to a targeting ligand or for polymerization. Upon internalization into a cancer cell, the high GSH concentration cleaves the disulfide bond, liberating the therapeutic cargo.
Future research will likely focus on creating multi-responsive systems that can react to a combination of stimuli, potentially increasing specificity and efficacy. For this compound, this could involve its incorporation into polymers that exhibit both pH and redox sensitivity. Furthermore, the development of novel cleavable linkers that respond to other biological triggers, such as specific enzymes overexpressed in tumors, will expand the utility of bifunctional linkers like this compound in creating the next generation of intelligent drug delivery vehicles. The challenge lies in fine-tuning the sensitivity of these systems to ensure they remain stable in circulation but release their payload efficiently at the target site.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
